VU6036720

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

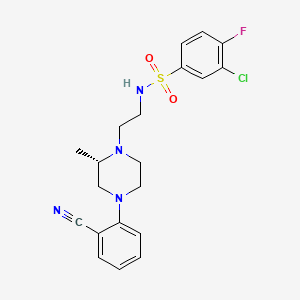

Formule moléculaire |

C20H22ClFN4O2S |

|---|---|

Poids moléculaire |

436.9 g/mol |

Nom IUPAC |

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C20H22ClFN4O2S/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17/h2-7,12,15,24H,8-11,14H2,1H3/t15-/m0/s1 |

Clé InChI |

JSFIMYVEGMICSS-HNNXBMFYSA-N |

SMILES isomérique |

C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N |

SMILES canonique |

CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of VU6036720

This guide provides a detailed overview of the mechanism of action for this compound, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The information is compiled from foundational research and is intended to support further investigation and drug development efforts.

Core Mechanism of Action

This compound functions as a pore blocker of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] Its primary inhibitory effect is achieved by binding within the ion-conduction pathway of the channel. This binding event physically obstructs the flow of potassium ions, leading to a reduction in the channel's activity.

The inhibitory action of this compound is characterized by a decrease in both the channel's open-state probability and the amplitude of the single-channel current.[1][2] Evidence for its classification as a pore blocker is substantiated by the observation that increasing the extracellular potassium ion concentration leads to a competitive displacement of the inhibitor, resulting in a significant rightward shift of its IC50 value.[1][2][4]

A critical molecular determinant for the inhibitory activity of this compound is the asparagine residue at position 161 (N161) of the Kir5.1 subunit, known as the "rectification controller".[1][2] Site-directed mutagenesis studies have demonstrated that mutating this residue to glutamate (N161E) markedly diminishes the inhibitory effect of this compound.[1][2] This highlights the specificity of the interaction between the compound and a key regulatory site within the channel pore.

While this compound is a highly effective tool for in vitro and ex vivo studies, its in vivo utility is limited due to high clearance and significant plasma protein binding, which can prevent sufficient target engagement.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's inhibitory activity.

Table 1: Potency and Selectivity of this compound

| Target Channel | IC50 Value (μM) | Selectivity | Reference |

| Kir4.1/5.1 | 0.24 | - | [1][5] |

| Kir4.1 | >10 | >40-fold vs. Kir4.1/5.1 | [1] |

Table 2: Effect of Extracellular Potassium on this compound Potency

| Extracellular K+ Concentration | IC50 Shift | Implication | Reference |

| Elevated by 20 mM | 6.8-fold rightward shift | Pore blocker mechanism | [1][2][4] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells were used for all experiments.

-

Transfection: To ensure the co-expression of both Kir4.1 and Kir5.1 subunits, a bicistronic vector (pBudCE4.1) was utilized for stable transfection of HEK-293 cells.[1] This was followed by antibiotic selection to generate a monoclonal cell line with robust Kir4.1/5.1-mediated currents.

2. Electrophysiological Recordings:

-

Technique: Whole-cell and cell-attached patch-clamp electrophysiology were the primary methods for characterizing the inhibitory effects of this compound.

-

Whole-Cell Recordings:

-

Voltage Protocol: Currents were typically evoked by applying voltage steps to the cell membrane.

-

Data Acquisition: The resulting currents were recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value of this compound.

-

-

Single-Channel Recordings:

-

Configuration: The cell-attached patch configuration was used to isolate and record the activity of individual Kir4.1/5.1 channels.

-

Analysis: These recordings allowed for the direct observation of the effects of this compound on the channel's open-state probability and single-channel conductance.

-

3. Site-Directed Mutagenesis:

-

Objective: To identify the specific amino acid residues critical for the inhibitory action of this compound.

-

Procedure: The asparagine residue at position 161 of the Kir5.1 subunit was mutated to glutamate (N161E) using standard site-directed mutagenesis techniques.

-

Functional Assay: The mutated channels were then expressed in HEK-293 cells, and their sensitivity to this compound was assessed using patch-clamp electrophysiology to determine any change in the IC50 value.

4. Thallium (Tl+) Flux Assay:

-

Purpose: This high-throughput screening (HTS) assay was employed for the initial discovery of Kir4.1/5.1 inhibitors.

-

Principle: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the Kir4.1/5.1 channels using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel results in a decreased fluorescent signal.

Visualizations

Diagram 1: Mechanism of Action of this compound

Caption: this compound binds within the ion conduction pore of the Kir4.1/5.1 channel.

Diagram 2: Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing this compound's effects on Kir4.1/5.1 channels.

Diagram 3: Logical Relationship of Mechanistic Discovery

References

- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Potassium Channel | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

VU6036720: A Potent and Selective Kir4.1/5.1 Inhibitor for In Vitro Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a novel small molecule that has emerged as the most potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 to date.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry exploring the physiological roles of Kir4.1/5.1 channels and the therapeutic potential of their modulation.

Heteromeric Kir4.1/5.1 channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in the brain and kidneys.[2] In the distal nephron of the kidney, these channels are crucial for maintaining the basolateral membrane potential, which in turn regulates the activity of the thiazide-sensitive Na-Cl cotransporter (NCC) and influences sodium and potassium homeostasis.[2][3] In the central nervous system, Kir4.1-containing channels are primarily found in glial cells and are implicated in potassium buffering, maintenance of the astrocyte resting membrane potential, and glutamate uptake.[4][5] Given their critical physiological roles, dysfunction of Kir4.1/5.1 channels has been linked to various pathological conditions, making them an attractive target for therapeutic intervention.

This compound was developed through a multidimensional chemical optimization of a parent compound, VU0493690, which was identified from a high-throughput screening of a large compound library.[1] This guide will detail the key findings related to this compound, presenting quantitative data in a structured format and providing detailed methodologies for the key experiments cited.

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.

Table 1: Potency of this compound and VU0493690 against Kir4.1/5.1 Channels

| Compound | Target | IC50 (μM) | Assay |

| This compound | Kir4.1/5.1 | 0.24 | Patch Clamp Electrophysiology[1] |

| VU0493690 | Kir4.1/5.1 | 0.96 | Patch Clamp Electrophysiology[1] |

Table 2: Selectivity of this compound and VU0493690

| Compound | Selectivity Profile |

| This compound | >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1 channels.[1] |

| VU0493690 | At least 10-fold selective for Kir4.1/5.1 over Kir4.1 and ten other Kir channels.[1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Route of Administration |

| Clearance | High | Intravenous & Oral |

| Plasma Protein Binding | High | Not specified |

| In Vivo Efficacy | No diuretic response observed | Not applicable |

Note: Specific quantitative values for pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution have not been publicly reported. The available literature indicates high clearance and high plasma protein binding prevented target engagement in vivo.[1]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1] Single-channel recordings have revealed that its inhibitory effect is mediated through a reduction in both the channel's open-state probability and the amplitude of the single-channel current.[1]

Further investigation into the binding site suggests the involvement of the "rectification controller" residue, asparagine 161 (N161), within the Kir5.1 subunit.[1] Mutation of this residue to glutamate (N161E) resulted in a significant reduction in the inhibitory activity of this compound.[1] The inhibitory potency of this compound is also sensitive to the extracellular potassium concentration; an elevation of 20 mM in extracellular potassium led to a 6.8-fold increase in the IC50 value, which is consistent with a pore-blocking mechanism where the inhibitor competes with potassium ions for a binding site within the ion conduction pathway.[1]

References

- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Profile of VU6036720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of VU6036720, a first-in-class potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The document details its mechanism of action, quantitative pharmacological data, experimental methodologies, and pharmacokinetic profile.

Introduction

This compound emerged from a multidimensional chemical optimization of a moderately potent screening hit, VU0493690.[1] It represents a significant advancement in the development of pharmacological tools to probe the physiological and therapeutic potential of Kir4.1/5.1 channels, which are key players in renal and neural physiology.[1][2] This guide synthesizes the currently available data on this compound, presenting it in a structured format for researchers and drug development professionals.

Mechanism of Action

Further mechanistic insights were gained through mutagenesis studies. The mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, resulted in a significant reduction of inhibition by this compound.[1][3]

Signaling Pathway

The Kir4.1/5.1 channel is crucial for maintaining potassium homeostasis in various tissues, particularly in the brain and kidneys.[3] By inhibiting this channel, this compound can modulate cellular membrane potential and excitability. The diagram below illustrates the inhibitory action of this compound on the Kir4.1/5.1 channel, preventing potassium ion (K+) efflux.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Channel | Assay | Reference |

| IC50 | 0.24 µM | Kir4.1/5.1 | Tl+ Flux Assay | [1][4] |

Table 2: Selectivity Profile of this compound

| Channel | Selectivity Fold (over Kir4.1/5.1) | Reference |

| Kir4.1 | >40-fold | [1] |

| Other Kir Channels (10 tested) | >10-fold | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

The initial discovery of the precursor to this compound, VU0493690, was made through a high-throughput screening of 80,475 compounds.[3] The potency and selectivity of this compound were established using a thallium (Tl+) flux assay.[5]

-

Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel.[3]

-

Principle: The assay measures the influx of Tl+, a surrogate for K+, through the Kir4.1/5.1 channel using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel by a compound results in a decreased fluorescent signal.

-

Procedure:

-

HEK-293–Kir4.1/5.1 cells are plated in 384-well plates.

-

Cells are loaded with a Tl+-sensitive fluorescent dye.

-

Compounds, including this compound, are added to the wells at various concentrations.

-

A Tl+ solution is added to initiate the flux.

-

The change in fluorescence is measured over time using a plate reader.

-

IC50 values are calculated from the concentration-response curves.

-

The workflow for this assay is depicted in the following diagram:

Cell-attached patch single-channel recordings were utilized to elucidate the mechanism of action of this compound.[1][2]

-

Principle: This technique allows for the direct measurement of ion flow through a single ion channel, providing detailed information on channel gating and conductance.

-

Procedure:

-

A glass micropipette with a very small tip opening is brought into contact with the cell membrane of a HEK-293 cell expressing Kir4.1/5.1.

-

A tight seal is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane containing one or more ion channels.

-

The electrical current flowing through the channels in the patch is recorded.

-

This compound is applied to the cell, and the changes in channel open probability and single-channel current amplitude are measured.

-

Pharmacokinetic (PK) studies were conducted in mice and rats to evaluate the in vivo properties of this compound.[3]

-

Mouse Intravenous (IV) and Oral (PO) PK Studies:

-

IV Administration: this compound was administered intravenously at 1 mg/kg in a vehicle of ethanol:PEG400:saline (10:70:20 v/v/v).[3][6]

-

PO Administration: this compound was administered by oral gavage at 10 or 100 mg/kg in a vehicle of 10% Tween 80 in water.[3][6]

-

Sample Collection: Blood samples were collected at 8 different time points post-dose.[3][6]

-

Analysis: The concentration of this compound in the blood was quantified by LC/MS/MS.[3][6]

-

Parameters Determined: Clearance, volume of distribution, and half-life were determined from the IV PK experiment.[3][6]

-

Rat IV Plasma and Brain Level Cassette PK Studies:

Pharmacokinetic Profile

The drug metabolism and pharmacokinetic (DMPK) profiling of this compound revealed challenges for in vivo applications. The compound exhibits high clearance and significant plasma protein binding.[1][3] These characteristics likely prevent the achievement of sufficient target engagement in vivo, which is consistent with the lack of a diuretic response in renal clearance studies in mice, a physiological effect expected from the inhibition of Kir4.1/5.1 in the renal tubule.[1][3]

Table 3: Summary of Pharmacokinetic Properties

| Species | Route of Administration | Key Findings | Reference |

| Mouse | IV, PO | High clearance, high plasma protein binding | [1][3] |

| Rat | IV | Data used to assess CNS penetration | [3] |

Off-Target Effects

While this compound demonstrates high selectivity for Kir4.1/5.1 over Kir4.1 and other tested Kir channels, a comprehensive screen against a broader panel of receptors, ion channels, and enzymes would be necessary to fully characterize its off-target profile.[1][2] Currently, no significant off-target effects have been reported in the primary literature.

Conclusion

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] It serves as a valuable research tool for elucidating the in vitro and ex vivo functions of this channel.[1] However, its unfavorable pharmacokinetic properties, namely high clearance and plasma protein binding, have thus far limited its utility in in vivo studies.[1][3] Future research may focus on the development of analogs with improved DMPK profiles to enable the exploration of the therapeutic potential of Kir4.1/5.1 inhibition in vivo.

References

- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Novel Selective Inhibitor of the Kir4.1/5.1 Heterotetramer, Development of a Novel mGlu4 PAM Chemotype, and Progress Towards the Total Synthesis of Thiocladospolide A [ir.vanderbilt.edu]

- 6. Redirecting [linkinghub.elsevier.com]

The Role of VU6036720 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The Target of VU6036720

Initial interest in this compound may have been associated with the M5 muscarinic acetylcholine receptor. However, extensive research and pharmacological profiling have definitively identified this compound as a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] This guide will focus on its established role as a Kir4.1/5.1 inhibitor and its applications in neuroscience research. There is no scientific evidence to support this compound acting as an M5 antagonist. For information on selective M5 antagonists, compounds such as VU6019650 and ML375 are the appropriate tools.[4][5][6]

Executive Summary

This compound is a first-in-class small molecule that potently and selectively inhibits heteromeric Kir4.1/5.1 inward rectifier potassium channels.[3] These channels, formed by the co-assembly of Kir4.1 and Kir5.1 subunits, are predominantly expressed in the brain and kidney and play crucial roles in potassium homeostasis and neuronal excitability.[1][7] this compound serves as a valuable in vitro tool for elucidating the physiological and pathological functions of Kir4.1/5.1 channels in the central nervous system. However, its utility in in vivo studies is limited by its pharmacokinetic profile, specifically high clearance and plasma protein binding.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its significance in neuroscience research.

Core Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on in vitro assays.

Table 1: Potency of this compound

| Target | IC50 (µM) | Assay Type |

| Heteromeric Kir4.1/5.1 | 0.24 | Thallium Flux Assay |

Data sourced from multiple studies.[2][3][9]

Table 2: Selectivity of this compound

| Channel | IC50 (µM) | Fold Selectivity (vs. Kir4.1/5.1) |

| Homomeric Kir4.1 | >10 | >40 |

| Kir1.1 | >30 | >125 |

| Kir2.1 | >30 | >125 |

| Kir2.2 | >30 | >125 |

| hERG | 6.4 | ~27 |

Data compiled from selectivity profiling studies.[1]

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Value | Dosing Route |

| Clearance | High | Intravenous & Oral |

| Plasma Protein Binding | High | Not specified |

| Oral Bioavailability | Low | Oral |

These parameters have limited the in vivo applications of this compound.[1][3]

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research.

Cell Culture and Transfection for In Vitro Assays

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used for their robust growth and high transfection efficiency.[1]

-

Transfection:

-

HEK-293T cells are co-transfected with cDNAs encoding for Kir4.1 and Kir5.1 subunits.

-

A lipofection-based reagent, such as Lipofectamine LTX, is used according to the manufacturer's protocol.[1]

-

Following transfection, cells are placed under antibiotic selection (e.g., 700 µg/ml zeocin) to generate stable cell lines.[1]

-

Monoclonal cell lines with robust Kir4.1/5.1-mediated thallium flux are isolated using limiting dilution methods.[1]

-

Thallium Flux Assay for Potency and Selectivity Determination

This high-throughput fluorescence-based assay is used to measure the activity of potassium channels.

-

Cell Plating: Stably transfected HEK-293T cells are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

-

Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. The influx of Tl+ through open Kir channels quenches the fluorescence of the dye.

-

Fluorescence Reading: The change in fluorescence is measured using a plate reader. The IC50 value is calculated from the concentration-response curve.

Patch-Clamp Electrophysiology for Mechanistic Studies

Whole-cell and single-channel patch-clamp recordings provide detailed insights into the mechanism of channel inhibition.

-

Cell Preparation: HEK-293T cells expressing Kir4.1/5.1 are used.

-

Recording Configuration:

-

Whole-Cell: The cell membrane is ruptured to allow electrical access to the entire cell. Currents are recorded in response to voltage steps.

-

Cell-Attached Patch: A small patch of the membrane is isolated to record the activity of single channels.[1]

-

-

Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating Kir currents.

-

Data Acquisition and Analysis:

Mouse Pharmacokinetic Studies

These studies are performed to assess the in vivo properties of this compound.[1]

-

Animal Model: Male C57Bl/6 mice (10-week-old) are typically used.[1]

-

Drug Administration:

-

Sample Collection: Blood samples are collected at multiple time points post-dosing.

-

Quantification: The concentration of this compound in the blood is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[1]

-

Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using software like Phoenix WinNonlin.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: this compound acts as a pore blocker of the Kir4.1/5.1 channel.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

Role and Significance in Neuroscience Research

The selective inhibition of Kir4.1/5.1 channels by this compound provides a powerful tool to investigate the roles of these channels in various neurological processes and disorders.

-

Potassium Homeostasis: Kir4.1-containing channels, predominantly found in glial cells, are critical for buffering extracellular potassium released during neuronal activity.[7] By inhibiting these channels, this compound can be used in ex vivo preparations, such as brain slices, to study the consequences of impaired potassium clearance on neuronal excitability and synaptic transmission.

-

Neurological Disorders: Dysregulation of Kir4.1 channels has been implicated in conditions like epilepsy, Huntington's disease, and major depressive disorder.[8] this compound allows for the pharmacological dissection of the specific contribution of the heteromeric Kir4.1/5.1 channel subtype to the pathophysiology of these diseases in vitro.

-

Target Validation: As a highly selective inhibitor, this compound helps validate the heteromeric Kir4.1/5.1 channel as a potential therapeutic target for neurological and other disorders.[3] While this compound itself is not suitable for in vivo use, it serves as a crucial proof-of-concept compound for the development of future drug candidates with improved pharmacokinetic properties.

Conclusion

This compound is a seminal tool compound that has significantly advanced the study of heteromeric Kir4.1/5.1 channels. Its high potency and selectivity make it an invaluable asset for in vitro and ex vivo neuroscience research aimed at understanding the fundamental roles of these channels in health and disease. While its current application is limited to preclinical in vitro models, the insights gained from studies using this compound are paving the way for the development of novel therapeutics targeting Kir4.1/5.1 for a range of neurological disorders.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORCID [orcid.org]

- 3. uniprot.org [uniprot.org]

- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medschool.vanderbilt.edu [medschool.vanderbilt.edu]

- 8. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Renal Physiology with VU6036720: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/Kir5.1.[1][2][3] This channel is a key regulator of ion transport in the distal nephron of the kidney.[4][5] Specifically, the Kir4.1/Kir5.1 channel, located on the basolateral membrane of the distal convoluted tubule (DCT), plays a crucial role in setting the membrane potential and influencing the activity of the thiazide-sensitive sodium-chloride cotransporter (NCC).[6][7] As NCC is a primary target for diuretic drugs used to treat hypertension and edema, this compound presents a valuable pharmacological tool for dissecting the intricate mechanisms of renal electrolyte handling.[8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in renal physiology research.

Core Compound Characteristics

This compound was identified through high-throughput screening and subsequent chemical optimization as a potent inhibitor of the Kir4.1/Kir5.1 channel.[1][2]

Table 1: Potency and Selectivity of this compound

| Target Channel | IC50 (μM) | Selectivity vs. Kir4.1/Kir5.1 | Reference |

| Kir4.1/Kir5.1 | 0.24 | - | [1][2] |

| Kir4.1 | >10 | >40-fold | [1][9] |

| Kir1.1 (ROMK) | >30 | >125-fold | [7] |

| Kir2.1 | >30 | >125-fold | [7] |

| Kir2.2 | >30 | >125-fold | [7] |

| Kir2.3 | >30 | >125-fold | [7] |

| Kir4.2 | >30 | >125-fold | [7] |

| Kir6.2/SUR1 | >30 | >125-fold | [7] |

| Kir7.1 | >30 | >125-fold | [7] |

| hERG (Kv11.1) | 6.4 | ~27-fold | [9] |

Mechanism of Action in the Renal Tubule

This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel, binding within the ion conduction pathway.[1][2] This inhibition reduces the channel's open-state probability and single-channel current amplitude.[1][2][10] In the context of the DCT, the Kir4.1/Kir5.1 channel is a primary determinant of the basolateral membrane potential. By inhibiting this channel, this compound is expected to cause membrane depolarization. This change in membrane potential is hypothesized to decrease the driving force for chloride exit through basolateral chloride channels, leading to an increase in intracellular chloride concentration. Elevated intracellular chloride is known to inhibit the activity of the WNK-SPAK/OSR1 kinase pathway, which in turn reduces the phosphorylation and activity of the apical NCC, thereby decreasing sodium reabsorption.[7][11]

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|CAS |DC Chemicals [dcchemicals.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

VU6036720: A Technical Guide to its Effects on Potassium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular resting membrane potential and potassium homeostasis, particularly in the brain and kidneys.[1] this compound emerged from a high-throughput screening of 80,475 compounds as a valuable pharmacological tool for probing the physiological and therapeutic potential of Kir4.1/5.1 channels.[2] This guide will delve into the mechanism of action of this compound, present quantitative data on its activity, detail the experimental protocols used for its characterization, and visualize its effects and the underlying cellular pathways. While a powerful in vitro tool, its in vivo application has been limited by its pharmacokinetic profile.[1][2]

Introduction to Kir4.1/5.1 and Potassium Homeostasis

Potassium homeostasis is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of a stable resting membrane potential in excitable cells.[3][4] The majority of the body's potassium is located intracellularly, with only about 2% in the extracellular fluid.[5][6] This steep concentration gradient is primarily maintained by the Na+/K+-ATPase pump.[7]

Inward rectifier potassium (Kir) channels play a pivotal role in potassium homeostasis by allowing potassium ions to move more readily into the cell than out, thus helping to stabilize the resting membrane potential near the potassium equilibrium potential.[1] The heteromeric Kir4.1/5.1 channel, a complex formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys.[2][8] In these tissues, it is implicated in processes such as potassium buffering by astrocytes and renal potassium secretion.[1][2] Dysregulation of Kir4.1/5.1 channels has been linked to various pathological conditions, making them a potential therapeutic target.[9]

This compound: Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1][2][8] Its inhibitory effect is achieved by binding within the ion-conduction pathway of the channel.[1][2] This mechanism is supported by the observation that elevating extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking agents.[2][8] Specifically, a 20 mM increase in extracellular potassium resulted in a 6.8-fold increase in the IC50 of this compound.[2][8]

The binding site of this compound has been further elucidated through mutagenesis studies. Mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, leads to a significant reduction in the inhibitory effect of this compound.[1][2]

From a functional perspective, this compound inhibits Kir4.1/5.1 channel activity by reducing both the channel's open-state probability and the amplitude of the single-channel current.[2][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Channel | Notes |

| IC50 | 0.24 µM | Kir4.1/5.1 | The most potent inhibitor reported to date.[10] |

| Selectivity | >40-fold | Over Kir4.1 | Demonstrates high selectivity for the heteromeric channel over the homomeric Kir4.1 channel.[8] |

Table 2: Effect of Extracellular Potassium on this compound Potency

| Condition | IC50 Fold Shift | Implication |

| 20 mM increase in extracellular K+ | 6.8-fold | Suggests this compound is a pore blocker.[2][8] |

Table 3: Single-Channel Effects of 10 µM this compound

| Parameter | Effect |

| Open-state probability (Po) | Significant reduction[2] |

| Single-channel amplitude | Significant reduction[2] |

Experimental Protocols

High-Throughput Screening (HTS) - Tl+ Flux Assay

The initial discovery of the precursor to this compound, VU0493690, was achieved through a high-throughput screening campaign.[2] This assay is designed to measure the activity of Kir channels by detecting the flux of thallium (Tl+), a surrogate for K+, into the cells.

Experimental Workflow:

-

Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel were used.[2]

-

Assay Principle: The assay utilizes a Tl+-sensitive fluorescent dye. When Tl+ enters the cell through the open Kir channels, it binds to the dye, causing an increase in fluorescence.

-

Procedure:

-

Cells are plated in multi-well plates.

-

The cells are loaded with the Tl+-sensitive dye.

-

Test compounds (like this compound) are added to the wells.

-

A stimulus solution containing Tl+ is added to initiate ion flux.

-

The change in fluorescence is measured over time using a plate reader.

-

A decrease in fluorescence in the presence of a compound indicates inhibition of the Kir channel.

-

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a gold-standard technique used to study the ionic currents flowing through individual ion channels in a cell membrane. This method was employed to characterize the detailed mechanism of this compound's inhibitory action.[2]

Experimental Protocol (Cell-Attached Patch):

-

Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 channels are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a very small tip diameter (around 1 µm) is fabricated and filled with a solution mimicking the extracellular fluid.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. This isolates a small patch of the membrane containing one or more ion channels.

-

Recording: The electrical current flowing through the channels in the isolated patch is recorded before and after the bath application of this compound.[2] This allows for the measurement of single-channel currents and the determination of parameters like open probability and channel amplitude.

Signaling Pathways and Logical Relationships

The primary role of the Kir4.1/5.1 channel is to maintain potassium homeostasis, which in turn influences the cell's membrane potential. By blocking this channel, this compound disrupts this process, leading to a depolarization of the cell membrane.

In Vivo Studies and Limitations

Despite its high in vitro potency and selectivity, renal clearance studies in mice did not show a diuretic response that would be expected from the inhibition of Kir4.1/5.1 channels in the renal tubule.[1][2][8] Further investigation into the drug's metabolism and pharmacokinetics revealed that high clearance and significant plasma protein binding of this compound may prevent it from reaching and engaging its target in vivo.[1][2]

Conclusion

This compound stands as the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel discovered to date.[8] It serves as an invaluable research tool for dissecting the physiological roles of this channel in various tissues and for validating Kir4.1/5.1 as a potential drug target. The detailed characterization of its pore-blocking mechanism and its effects on single-channel properties provide a solid foundation for future studies. However, the development of analogs with improved pharmacokinetic profiles will be necessary to translate the in vitro efficacy of Kir4.1/5.1 inhibition into in vivo therapeutic applications for conditions such as hypertension and edema.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium Homeostasis [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Homeostasis, Oxidative Stress, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

Cellular Targets of VU6036720: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 has emerged as a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, selectivity profile, and the key experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of Kir4.1/Kir5.1 channels and for professionals in the field of drug discovery and development.

Primary Cellular Target and Potency

The primary cellular target of this compound is the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel . This compound inhibits this channel with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 0.24 µM .[1][2][3]

Data Presentation: Potency and Selectivity Profile

The following tables summarize the quantitative data regarding the potency and selectivity of this compound against its primary target and a panel of other inward rectifier potassium (Kir) channels.

Table 1: Potency of this compound against the primary target

| Target | IC50 (µM) |

| Kir4.1/Kir5.1 | 0.24 |

Table 2: Selectivity of this compound against other Kir channels [4]

| Channel | IC50 (µM) | Selectivity Fold (vs. Kir4.1/Kir5.1) |

| Kir4.1 | >10 | >40 |

| Kir1.1 | Inactive at 30 µM | >125 |

| Kir2.1 | Inactive at 30 µM | >125 |

| Kir2.2 | Inactive at 30 µM | >125 |

| Kir2.3 | Inactive at 30 µM | >125 |

| Kir3.1/3.2 | Inactive at 30 µM | >125 |

| Kir3.1/3.4 | Inactive at 30 µM | >125 |

| Kir6.2/SUR1 | Inactive at 30 µM | >125 |

| Kir7.1 | Inactive at 30 µM | >125 |

| hERG | 6.4 | ~27 |

Inactive compounds are those that inhibited the indicated channel by less than 50% at 30 µM.

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel.[1][2] This mechanism was elucidated through experiments demonstrating that elevating the extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors that compete with potassium ions for binding within the channel pore.[1][2] Further evidence comes from single-channel patch-clamp recordings which revealed that this compound reduces both the channel's open probability and the single-channel current amplitude.[1][2]

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound as a pore blocker of the Kir4.1/Kir5.1 channel.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay was employed for the initial discovery of Kir4.1/Kir5.1 inhibitors from a large compound library.

-

Principle: The assay measures the influx of thallium (Tl+), a surrogate for K+, through the Kir4.1/Kir5.1 channel into the cell. The intracellular Tl+ concentration is detected by a Tl+-sensitive fluorescent dye, such as Thallos Gold or Brilliant Thallium. Inhibition of the channel results in a decreased rate of Tl+ influx and a corresponding reduction in the fluorescence signal.

-

Cell Line: A stable HEK-293 (Human Embryonic Kidney 293) cell line co-expressing human Kir4.1 and Kir5.1 was used.

-

Protocol:

-

Cell Plating: HEK-293-Kir4.1/Kir5.1 cells were plated in 384-well microplates.

-

Dye Loading: Cells were loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos Gold) in an appropriate assay buffer.

-

Compound Addition: Test compounds, including this compound, and controls were added to the wells.

-

Baseline Fluorescence Measurement: Baseline fluorescence was measured using a fluorescence plate reader.

-

Tl+ Stimulation: A solution containing Tl+ was added to initiate ion influx through the Kir4.1/Kir5.1 channels.

-

Kinetic Fluorescence Reading: The change in fluorescence over time was monitored to determine the rate of Tl+ influx.

-

Data Analysis: The rate of Tl+ influx in the presence of test compounds was compared to that of control wells to determine the percentage of inhibition. IC50 values were calculated from concentration-response curves.

-

Electrophysiology using Patch-Clamp Technique

Whole-cell and single-channel patch-clamp electrophysiology were used to confirm the inhibitory activity and elucidate the mechanism of action of this compound.

-

Principle: This technique allows for the direct measurement of ion channel currents from a single cell or a patch of cell membrane.

-

Cell Line: HEK-293 cells stably expressing Kir4.1/Kir5.1 channels.

-

Whole-Cell Recording Protocol:

-

A glass micropipette filled with an intracellular-like solution was sealed onto the surface of a single cell.

-

The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior.

-

The membrane potential was clamped at a holding potential (e.g., -80 mV).

-

A voltage-step or ramp protocol was applied to elicit Kir4.1/Kir5.1 currents.

-

This compound was applied to the cell via the extracellular solution.

-

The resulting inhibition of the Kir current was measured and quantified.

-

-

Single-Channel Recording Protocol:

-

A tight seal was formed between the micropipette and a small patch of the cell membrane containing one or more Kir4.1/Kir5.1 channels (cell-attached configuration).

-

The activity of individual channels (opening and closing events) was recorded.

-

This compound was applied to the bath solution.

-

Changes in channel open probability and single-channel conductance were analyzed to determine the effect of the compound on channel gating and permeation.

-

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship of VU6036720

An In-depth Technical Guide to the Structure-Activity Relationship of VU6036720

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Developed through multi-dimensional chemical optimization of an initial high-throughput screening hit, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of Kir4.1/5.1 channels in renal and neural tissues. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental methodologies employed in its characterization.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability. The heteromeric Kir4.1/5.1 channel, a complex of the Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys and has been implicated in various physiological processes.[1][2] Its dysfunction is associated with conditions like hypertension and edema, making it a promising therapeutic target.[1] The development of selective pharmacological modulators has been a significant challenge. This compound represents a landmark achievement in this area, providing a tool for in vitro and ex vivo studies.[1][2]

Discovery and Optimization

The journey to this compound began with a high-throughput screen of 80,475 compounds, which identified VU0493690 as a moderately potent and selective inhibitor of Kir4.1/5.1.[1][2] Subsequent multi-dimensional chemical optimization of VU0493690 led to the development of this compound, which exhibits significantly improved potency and selectivity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.

Table 1: Potency and Selectivity of Kir4.1/5.1 Inhibitors

| Compound | Target | IC50 (µM) | Selectivity over Kir4.1 | Reference |

| This compound | Kir4.1/5.1 | 0.24 | >40-fold | [1][2][3][4][5][6] |

| VU0493690 | Kir4.1/5.1 | 0.96 | >10-fold | [1][2] |

Table 2: Mechanistic Insights into this compound Inhibition

| Experiment | Observation | Implication | Reference |

| Elevated Extracellular K+ (20 mM) | 6.8-fold shift in IC50 | Pore blocker binding in the ion-conduction pathway | [1][2][3] |

| Kir5.1 N161E Mutation | Strong reduction in inhibition | N161 is a critical residue for this compound binding | [1][2][3] |

| Single-Channel Recordings | Reduction in open-state probability and single-channel current amplitude | Inhibition of channel activity | [1][2][3][7] |

Mechanism of Action

This compound exerts its inhibitory effect through direct pore blockage of the Kir4.1/5.1 channel.[1][2][3] This is evidenced by the shift in its IC50 value in the presence of elevated extracellular potassium, a hallmark of pore-blocking inhibitors.[1][2][3] Further mechanistic studies have revealed that this compound reduces both the probability of the channel being in an open state and the amplitude of the current flowing through a single channel.[1][2][3][7]

Mutagenesis studies have pinpointed a critical residue for the binding and activity of this compound. The asparagine at position 161 of the Kir5.1 subunit (N161), known as the "rectification controller," plays a pivotal role.[1][2][3] Mutation of this residue to glutamate (N161E) results in a significant reduction in the inhibitory effect of this compound, suggesting a direct or allosteric interaction with this site.[1][2][3]

Experimental Protocols

The characterization of this compound involved several key experimental techniques.

High-Throughput Screening (HTS)

A thallium (Tl+) flux assay was employed for the initial HTS. This assay measures the influx of Tl+, a surrogate for K+, through the Kir channels in a cell-based format. Inhibition of the channel results in a decreased Tl+ flux, which is detected by a fluorescent indicator.

Patch-Clamp Electrophysiology

Whole-cell and single-channel patch-clamp recordings were used to directly measure the inhibitory effect of this compound on Kir4.1/5.1 channel currents.

-

Cell Preparation: HEK-293 cells stably expressing Kir4.1/5.1 channels were used.

-

Recording Configuration: Both whole-cell and cell-attached patch configurations were utilized.

-

Data Acquisition: Currents were recorded in response to voltage steps. The effect of this compound was assessed by applying the compound to the bath solution.

-

Analysis: Inhibition was quantified by measuring the reduction in current amplitude. For single-channel recordings, changes in open probability and single-channel conductance were analyzed.

Mutagenesis Studies

Site-directed mutagenesis was performed to investigate the role of specific amino acid residues in the binding of this compound. The N161E mutation in the Kir5.1 subunit was introduced using standard molecular biology techniques. The effect of the mutation on this compound-mediated inhibition was then assessed using patch-clamp electrophysiology.

Structure-Activity Relationship (SAR)

The development of this compound from VU0493690 through a "multi-dimensional chemical optimization" process highlights the importance of the underlying SAR. While a detailed SAR table with numerous analogs is not publicly available in the primary literature, the progression from the initial hit to the final compound suggests a systematic exploration of the chemical space around the VU0493690 scaffold. This process likely involved modifications to improve potency, selectivity, and potentially other drug-like properties. The significant increase in both potency and selectivity underscores the success of this optimization campaign.

In Vivo Studies and Limitations

Despite its in vitro potency, this compound did not demonstrate a diuretic response in renal clearance studies in mice.[1][2][3] This lack of in vivo efficacy is attributed to high clearance and plasma protein binding, which likely prevent the compound from reaching its target in sufficient concentrations.[1][2][3]

Conclusion

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel. Its discovery and characterization have provided a valuable chemical tool for studying the roles of this channel in physiology and disease. The structure-activity relationship, driven by a multi-dimensional optimization of an initial screening hit, led to a compound with excellent in vitro properties. While its pharmacokinetic profile limits its in vivo utility, this compound remains the state-of-the-art probe for in vitro and ex vivo investigations of Kir4.1/5.1 function and serves as a foundation for the development of future in vivo active inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | Potassium Channel | TargetMol [targetmol.com]

Methodological & Application

Application Notes: Preparation of VU6036720 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6036720 is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels, making it a valuable pharmacological tool for research in renal and neural physiology.[1][2][3] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution, primarily using its commercially available hydrochloride salt form.

Chemical and Physical Properties

A summary of the essential properties of this compound and its hydrochloride salt is presented below. These values are critical for accurate calculations and proper handling.

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₂₀H₂₂ClFN₄O₂S | C₂₀H₂₂ClFN₄O₂S • HCl |

| Molecular Weight | 436.93 g/mol [1] | 473.39 g/mol [4][5] |

| Appearance | - | Off-white to gray solid[5] |

| Purity | - | ≥95%[6][7] |

| Primary Solvent | DMSO[1] | DMSO[5][6][7] |

| Solubility in DMSO | 45 mg/mL (approx. 103 mM)[1] | 40 mg/mL (approx. 84.5 mM)[5] |

| Other Solubilities | - | Soluble in EtOH; Slightly soluble in Acetonitrile and Water.[4][6][7] |

| Storage (Solid) | -20°C for up to 3 years[1] | -20°C for ≥ 4 years[6][7] |

| Storage (Stock Solution) | -80°C for up to 1 year[1] | -80°C for 6 months; -20°C for 1 month.[5] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials and Equipment

-

This compound hydrochloride (solid powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or cryogenic vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator bath (recommended)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

This compound is a bioactive small molecule. It should be considered hazardous until more toxicological data is available.[7]

-

Always handle the solid compound and its solutions in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin or eyes.

-

Consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Step-by-Step Procedure

1. Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 473.39 g/mol / 1000 = 4.73 mg

2. Weighing the Compound:

-

Allow the vial containing this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

-

Tare a clean weighing vessel on the analytical balance.

-

Carefully weigh the calculated amount (e.g., 4.73 mg) of the solid compound.

3. Dissolution:

-

Transfer the weighed powder to a sterile tube.

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Gentle warming (up to 60°C) can also aid dissolution, but avoid overheating.[5]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

4. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryogenic vials.[1][5]

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term stability (up to 6 months).[5] For short-term use, storage at -20°C for up to one month is also possible.[5]

Note on Aqueous Solutions: this compound hydrochloride is sparingly soluble in aqueous buffers.[7] To prepare working solutions for biological experiments, dilute the DMSO stock solution into the aqueous buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced physiological effects. Do not store aqueous solutions for more than one day.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: A flowchart detailing the preparation of a this compound stock solution.

References

- 1. This compound | Potassium Channel | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

VU6036720 Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] This channel, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, plays crucial roles in potassium homeostasis in the brain and kidneys.[1][4] this compound has emerged as a valuable pharmacological tool for the in vitro investigation of Kir4.1/5.1 channel function and its physiological and pathophysiological roles.[1][5] These application notes provide detailed information on the solubility of this compound, protocols for its use in in-vitro experiments, and its mechanism of action.

Solubility Data

The solubility of this compound is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in various common laboratory solvents. It is important to note that the solubility of the hydrochloride salt may differ from the freebase form.

| Solvent | Concentration (Freebase) | Concentration (HCl Salt) | Method | Reference |

| DMSO | 45 mg/mL (102.99 mM) | Soluble | Sonication is recommended. | [1][2] |

| DMSO | 40 mg/mL (84.50 mM) | - | Ultrasonic, warming, and heat to 60°C. Use newly opened DMSO as it is hygroscopic. | |

| Water | - | Slightly Soluble | - | |

| Acetonitrile | - | Slightly Soluble | - |

Note: For the preparation of stock solutions, it is highly recommended to use anhydrous DMSO and store aliquots at -80°C for up to one year to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a desired aqueous buffer.

Materials:

-

This compound (solid form)

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen buffer at known concentrations to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment set at 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Separation of Undissolved Solid: After equilibration, remove the vials from the shaker. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Dilute the filtrate with the buffer if necessary to fall within the range of the HPLC calibration curve.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Data Analysis: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. The resulting value represents the equilibrium solubility at the specified temperature and pH.

References

- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

Recommended working concentrations for VU6036720

For: Researchers, scientists, and drug development professionals.

Subject: Recommended Working Concentrations and Protocols for VU6036720, a Kir4.1/5.1 Inhibitor

These application notes provide detailed information on the recommended working concentrations and experimental protocols for this compound. Contrary to the initial query, current scientific literature establishes this compound as a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels , not a KCC2 potentiator.[1][2][3][4][5][6][[“]] The following data and protocols are based on its characterized function as a Kir4.1/5.1 inhibitor.

Quantitative Data Summary

This compound's primary activity is the inhibition of Kir4.1/5.1 channels. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective working concentration in various assays.

| Target | Reported IC50 | Assay Type | Cell Line | Reference |

| Heteromeric Kir4.1/5.1 | 0.24 µM | Thallium Flux Assay | HEK-293 | [2][3][4][5][6][[“]] |

| Homomeric Kir4.1 | >10 µM | Thallium Flux Assay | HEK-293 | [2][5] |

| hERG (Kv11.1) | 6.4 µM | Electrophysiology | Not Specified | [5] |

Note: The high selectivity for Kir4.1/5.1 over homomeric Kir4.1 channels is a key feature of this compound.[2][5]

Signaling Pathway

The primary mechanism of action of this compound is the blockade of the ion conduction pathway in heteromeric Kir4.1/5.1 channels. These channels are crucial for maintaining potassium homeostasis in glial cells in the central nervous system and in certain epithelial cells in the kidney. Their inhibition can modulate neuronal excitability and ion transport.

Caption: Mechanism of this compound as a Kir4.1/5.1 channel pore blocker.

Experimental Protocols

In Vitro Inhibition Assay using Thallium Flux

This high-throughput assay is a common method to screen for and characterize inhibitors of potassium channels.

Objective: To determine the IC50 of this compound for Kir4.1/5.1 channels.

Materials:

-

HEK-293 cells stably expressing heteromeric Kir4.1/5.1 channels.

-

FluxOR™ Thallium Detection Kit.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., HBSS).

-

Stimulus buffer (containing Thallium and Potassium).

-

384-well microplates.

Procedure:

-

Cell Plating: Seed the Kir4.1/5.1-expressing HEK-293 cells into 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.

-

Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.

-

Compound Incubation: Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the stimulus buffer to all wells to initiate thallium influx through the open potassium channels.

-

Data Acquisition: Immediately begin kinetic fluorescence readings. The rate of fluorescence increase corresponds to the rate of thallium influx.

-

Data Analysis: Calculate the rate of thallium influx for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology Protocol: Whole-Cell Patch-Clamp

This technique provides a more detailed characterization of the inhibitory mechanism of this compound.

Objective: To characterize the effect of this compound on Kir4.1/5.1 channel currents.

Materials:

-

HEK-293 cells expressing Kir4.1/5.1 channels.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular solution (K+-based).

-

Extracellular solution (containing varying concentrations of K+).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Current Recording: Apply a voltage-clamp protocol to elicit Kir4.1/5.1 currents. A voltage ramp or step protocol is typically used.

-

Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Record the channel currents before, during, and after the application of the compound.

-

Data Analysis: Measure the current amplitude at a specific voltage to determine the extent of inhibition. Construct a dose-response curve by applying multiple concentrations of this compound to determine the IC50.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel inhibitor of Kir4.1/5.1 channels like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

Application Notes and Protocols for VU6036720 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a groundbreaking pharmacological tool, identified as the first potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in glial cells, particularly astrocytes, throughout the central nervous system, as well as in the kidney.[2][4][5][6][7] In the brain, Kir4.1/5.1 channels play a crucial role in potassium homeostasis by mediating spatial potassium buffering around active neurons and maintaining the negative resting membrane potential of glial cells.[4][6] Dysregulation of these channels has been implicated in various neurological disorders, including epilepsy, making them a compelling target for therapeutic intervention.[6]

These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology studies to investigate the function and pharmacology of Kir4.1/5.1 channels.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

| Parameter | Value | Channel Specificity | Reference |

| IC50 | 0.24 µM | Heteromeric Kir4.1/5.1 | [1][2][3] |

| Selectivity | >40-fold | Over homomeric Kir4.1 (IC50 > 10 µM) | [1][3][8] |

| Mechanism of Action | Pore Blocker | Binds within the ion-conduction pathway | [1][3][9] |

Note: The IC50 value was determined in whole-cell patch-clamp recordings from HEK293 cells expressing Kir4.1/5.1 channels.[1] The potency of this compound is shifted by changes in extracellular potassium concentration, which is consistent with its pore-blocking mechanism.[1][3]

Signaling Pathway and Mechanism of Action

This compound directly inhibits the function of Kir4.1/5.1 channels. In astrocytes, these channels are fundamental for maintaining potassium homeostasis. Following neuronal activity, potassium ions (K⁺) accumulate in the extracellular space. Astrocytic Kir4.1/5.1 channels facilitate the uptake of this excess K⁺, a process known as spatial potassium buffering. This buffering is critical for maintaining normal neuronal excitability. By blocking these channels, this compound is expected to impair potassium clearance, leading to a depolarization of the glial membrane potential. This can have significant downstream effects on neuronal function.

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on Kir4.1/5.1 channels using whole-cell patch-clamp electrophysiology in cultured cells or acute brain slices.

Experimental Workflow

The general workflow for a patch-clamp experiment using this compound is outlined below.

Materials and Reagents

-

This compound: Prepare a stock solution (e.g., 10-100 mM) in DMSO and store at -20°C.[10] Dilute to the final working concentration in the external solution on the day of the experiment.

-

Cell Culture or Brain Slices: HEK293 cells transfected with Kir4.1 and Kir5.1, or acute brain slices from an appropriate animal model.

-

External (Bath) Solution: (in mM): 135 NaCl, 5 KCl, 10 HEPES, 5 glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.[1]

-

Internal (Pipette) Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.2.[11]

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

-

Patch-Clamp Electrophysiology Setup: Including amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.

Protocol for Whole-Cell Patch-Clamp Recording

-

Preparation:

-

Prepare external and internal solutions as described above. Filter and degas the external solution.

-

For cell culture, plate cells on coverslips suitable for microscopy. For brain slices, prepare acute slices (e.g., 300-400 µm thick) using a vibratome and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a final resistance of 3-6 MΩ when filled with the internal solution.

-

-

Recording:

-

Transfer a coverslip with cells or a brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.

-

Using a micromanipulator, approach a target cell with the patch pipette.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -80 mV).

-

-

Data Acquisition:

-

Record baseline Kir currents. A voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) is effective for characterizing the inwardly rectifying nature of the current.

-

After obtaining a stable baseline recording for several minutes, switch the perfusion to an external solution containing the desired concentration of this compound.

-

Record the current for a sufficient duration to allow the drug to reach equilibrium and exert its effect (typically 5-10 minutes).

-

To test for reversibility, switch the perfusion back to the control external solution and record the washout of the drug effect.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -120 mV) before, during, and after the application of this compound.

-

Calculate the percentage of inhibition caused by this compound.

-

If multiple concentrations are tested, construct a dose-response curve and calculate the IC50 value.

-

Analyze any changes in the current-voltage (I-V) relationship to further characterize the block.

-

Regarding KCC2